

# "CAS number and IUPAC name for 2-Phenylazocane"

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Compound of Interest

Compound Name: 2-Phenylazocane

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## In-Depth Technical Guide: 2-Phenylazocane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Phenylazocane**, including its chemical identity, available data, and relevant synthetic considerations. Due to the limited publicly available information on this specific compound, this guide also incorporates general methodologies applicable to the synthesis of related structures, offering a foundational resource for researchers.

## **Chemical Identification**

CAS Number: 1379168-02-1[1]

While a definitive, officially registered IUPAC name for **2-Phenylazocane** is not readily available in public databases, based on standard nomenclature rules, the logical IUPAC name is **2-phenylazocane**. The structure consists of an eight-membered saturated heterocyclic amine (azocane) with a phenyl group attached to the carbon atom at the 2-position.

Molecular Structure:

Caption: Chemical structure of **2-Phenylazocane**.

## **Physicochemical Data**



Detailed experimental data for **2-Phenylazocane** is scarce in the literature. However, some basic properties can be inferred from supplier information and computational models.

| Property          | Value        | Source      |
|-------------------|--------------|-------------|
| CAS Number        | 1379168-02-1 | Chiralen[1] |
| Molecular Formula | C13H19N      | Chiralen[1] |
| Molecular Weight  | 189.30 g/mol | Chiralen[1] |

Note: The lack of comprehensive, publicly available experimental data necessitates that any research on this compound should begin with rigorous analytical characterization.

## Synthesis and Experimental Protocols

Specific experimental protocols for the synthesis of **2-Phenylazocane** are not detailed in the currently available literature. However, general synthetic strategies for 2-substituted azocanes can be adapted. A plausible approach involves the construction of the azocane ring followed by or concurrent with the introduction of the phenyl substituent.

One potential synthetic workflow is outlined below. This is a generalized representation and would require optimization for the specific target molecule.



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Caption: Generalized synthetic workflow for 2-substituted azocanes.

# General Experimental Considerations for Azocane Synthesis

Researchers can draw upon established methods for the synthesis of substituted azocanes, such as those described in the literature. For instance, a rhodium-catalyzed cycloaddition-



fragmentation strategy has been reported for modular access to substituted azocanes.[2] While this specific protocol was not applied to **2-phenylazocane**, the principles could be adapted.

Illustrative, Non-Specific Protocol (based on general principles):

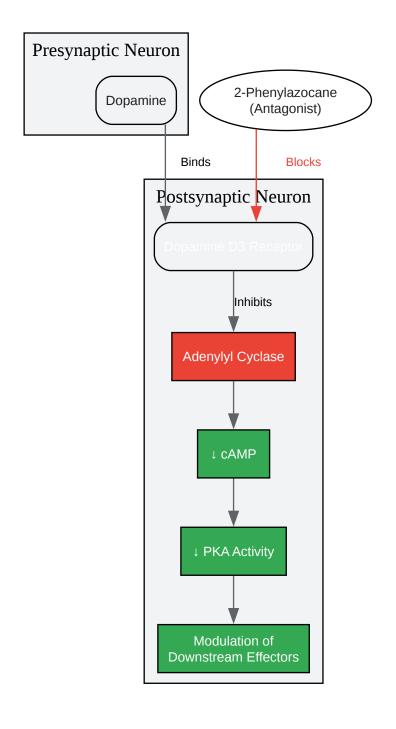
- Precursor Synthesis: The synthesis would likely commence with a linear precursor containing a nitrogen atom and a suitable functional group for cyclization. This could be a long-chain amino alkene or an amino ketone. The phenyl group might be introduced at this stage or after the ring formation.
- Cyclization: Ring closure to form the eight-membered azocane ring is a critical step.
   Techniques such as ring-closing metathesis (RCM) of a diene, or intramolecular reductive amination of an amino-aldehyde or amino-ketone are common strategies for forming large rings.
- Purification: The crude product would require purification, typically by column chromatography on silica gel, to isolate the desired **2-phenylazocane**.
- Characterization: The final product's identity and purity would be confirmed using standard analytical techniques, including:
  - Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C): To elucidate the chemical structure.
  - Mass Spectrometry (MS): To confirm the molecular weight.
  - Infrared (IR) Spectroscopy: To identify functional groups.

## **Potential Signaling Pathways and Applications**

The references associated with the CAS number for **2-Phenylazocane** suggest a potential application as a dopamine D3 antagonist.[1] Dopamine receptors are G-protein coupled receptors that play a crucial role in various neurological processes. Antagonists of the D3 receptor are of interest in the development of treatments for conditions such as schizophrenia and substance abuse.

The hypothetical signaling pathway involving a D3 receptor antagonist is depicted below.





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Caption: Hypothesized signaling pathway of a Dopamine D3 receptor antagonist.

In this pathway, dopamine released from the presynaptic neuron would typically bind to and activate the D3 receptor on the postsynaptic neuron. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream



effects. A D3 antagonist like **2-phenylazocane** would block dopamine from binding to the receptor, thereby preventing this signaling cascade.

## Conclusion

**2-Phenylazocane** is a compound with potential applications in neuroscience research, particularly in the study of the dopamine system. While detailed experimental data and specific synthetic protocols are not widely published, this guide provides a starting point for researchers by identifying the compound, presenting the available data, and outlining logical synthetic strategies based on established chemical principles. Further research is necessary to fully characterize this molecule and explore its therapeutic potential.

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